molecular formula C5H9N3 B2879704 (2-methyl-1H-imidazol-4-yl)methanamine CAS No. 18453-26-4

(2-methyl-1H-imidazol-4-yl)methanamine

Cat. No.: B2879704
CAS No.: 18453-26-4
M. Wt: 111.148
InChI Key: CVGDNOXAJIGIFQ-UHFFFAOYSA-N
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Description

(2-Methyl-1H-imidazol-4-yl)methanamine is a substituted imidazole derivative characterized by a methyl group at the 2-position of the imidazole ring and a methanamine (CH₂NH₂) substituent at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to histamine and other bioactive imidazole-containing molecules . The primary amine group at the 4-position enables its use as a building block for synthesizing more complex molecules, such as adenosine receptor ligands or pharmaceutical intermediates .

Properties

IUPAC Name

(2-methyl-1H-imidazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGDNOXAJIGIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-imidazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with formaldehyde and ammonia, leading to the formation of the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-imidazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxaldehyde, while substitution reactions can produce a variety of N-substituted imidazole derivatives.

Scientific Research Applications

(2-methyl-1H-imidazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Industry: The compound is utilized in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (2-methyl-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a catalyst in biochemical reactions. The methanamine group can form hydrogen bonds or ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (2-methyl-1H-imidazol-4-yl)methanamine can be contextualized by comparing it to related imidazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-methyl, 4-CH₂NH₂ C₅H₉N₃ 111.15 Building block for pharmaceuticals; high purity available
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine 4-CH₂NH₂, 1-(3-methoxybenzyl) C₁₂H₁₅N₃O·HCl 253.73 Research chemical; safety data available (low acute toxicity)
(2-Ethyl-1H-imidazol-4-yl)methanamine 2-ethyl instead of 2-methyl C₆H₁₁N₃ 125.17 Increased steric bulk; potential metabolic stability differences
4-(2-Methyl-1H-imidazol-1-yl)benzylamine 1-benzyl substitution, 4-CH₂NH₂ C₁₁H₁₃N₃ 187.25 Enhanced lipophilicity; used in ligand synthesis
(1-Methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine Oxane ring fused to imidazole C₁₀H₁₇N₃O 195.27 Predicted high solubility (CCS: 144.8 Ų for [M+H]+); unexplored bioactivity
1-(1H-Imidazol-2-yl)methanamine 2-CH₂NH₂ (no methyl group) C₄H₇N₃ 97.12 Simpler structure; precursor for dicyanopyridine ligands

Key Observations

The benzyl-substituted analogue (4-(2-methyl-1H-imidazol-1-yl)benzylamine) exhibits increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Utility: this compound is a versatile intermediate. For example, it can undergo coupling reactions (e.g., with thiazole carboxylic acids) to generate bioactive molecules, as seen in adenosine receptor ligand synthesis . Chlorinated derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) highlight the reactivity of the imidazole core in nucleophilic substitution reactions .

Biological Activity

Overview

(2-methyl-1H-imidazol-4-yl)methanamine, also known as 2-MEI, is a heterocyclic organic compound characterized by an imidazole ring with a methyl substitution at the 2-position and a methanamine group at the 4-position. This compound has garnered attention for its potential biological activities, particularly its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and acting as a catalyst in biochemical reactions. The methanamine group facilitates hydrogen bonding and ionic interactions, further modulating the compound’s biological effects.

Key Biological Interactions

  • Enzyme Inhibition/Activation : Studies suggest that this compound can function as an enzyme inhibitor or activator, impacting various biochemical pathways.
  • Histamine Receptor Interaction : Similar compounds have shown interactions with histamine receptors, suggesting that 2-MEI may exhibit agonist or antagonist properties at these sites, influencing immune responses and vascular functions .

Case Studies

Several studies have explored the biological implications of this compound:

  • Histamine Research : Research indicates that 2-MEI can bind to histamine receptors with varying affinities, making it a valuable tool for studying histamine's role in physiological processes. It has been noted that while exhibiting weak agonist activity at some receptors, it can act as an antagonist at others.
  • Antiviral Activity : Some derivatives of imidazole compounds have demonstrated antiviral properties. For instance, compounds structurally related to this compound showed moderate inhibition against viral replication in certain assays .

Comparative Analysis

The unique structure of this compound sets it apart from other imidazole derivatives. A comparison with similar compounds is summarized in the following table:

CompoundStructure CharacteristicsBiological Activity
ImidazoleBasic imidazole ringLimited biological activity
2-MethylimidazoleMethyl group at 2-positionModerate receptor interaction
This compoundMethyl & methanamine groupsPromising enzyme interactions

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions between 2-methylimidazole and formaldehyde under controlled conditions. This compound serves not only as a building block in organic synthesis but also finds applications in medicinal chemistry for developing new therapeutic agents.

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